molecular formula C23H22ClN3OS2 B2838894 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride CAS No. 1163144-88-4

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride

Cat. No.: B2838894
CAS No.: 1163144-88-4
M. Wt: 456.02
InChI Key: ADJJGWFYIOAMSR-UHFFFAOYSA-N
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Description

Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis . Some benzothiazole derivatives have also been evaluated for anti-inflammatory activity .


Synthesis Analysis

Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The synthesis of benzothiazole derivatives involves various chemical reactions including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and more .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed using various techniques such as IR, 1H, 13C NMR and mass spectral data .

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Inhibition

A study by Stec et al. (2011) explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, focusing on the metabolic stability of these compounds. The research highlighted the importance of benzothiazole derivatives in improving metabolic stability, which is crucial for the efficacy of PI3Kα and mTOR inhibitors in vitro and in vivo. These findings underscore the compound's relevance in cancer research and therapy development Stec et al., 2011.

ACAT-1 Inhibition for Treating Incurable Diseases

Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), which is significant for treating diseases involving ACAT-1 overexpression. This research provides insights into the therapeutic applications of benzothiazoline acetamide derivatives in treating diseases related to cholesterol metabolism Shibuya et al., 2018.

Novel H3 Receptor Antagonist

Medhurst et al. (2007) discussed GSK189254, a novel histamine H3 receptor antagonist with high affinity for human and rat H3 receptors, highlighting its potential in treating Alzheimer's disease and other cognitive disorders. The compound's ability to bind to histamine H3 receptors in the Alzheimer's disease brain and improve cognitive performance in preclinical models is particularly noteworthy Medhurst et al., 2007.

Antimicrobial Activity

The synthesis and evaluation of novel sulfonamide derivatives, as studied by Fahim et al. (2019), demonstrated good antimicrobial activity. These findings are relevant for developing new antimicrobial agents, highlighting the compound's potential in addressing resistance issues Fahim et al., 2019.

Synthesis of Heterocycles for Insecticidal Use

Fadda et al. (2017) synthesized heterocycles incorporating a thiadiazole moiety for use against the cotton leafworm, Spodoptera littoralis. This research indicates the potential agricultural applications of such compounds in pest management Fadda et al., 2017.

Future Directions

While the future directions for the specific compound you mentioned are not available, benzothiazole derivatives continue to be a topic of interest in scientific research due to their potential applications in various fields .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS2.ClH/c1-15(27)24-22-21(23-25-18-9-5-6-10-19(18)28-23)17-11-12-26(14-20(17)29-22)13-16-7-3-2-4-8-16;/h2-10H,11-14H2,1H3,(H,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJJGWFYIOAMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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